molecular formula C9H6BrClFN B1149452 6-Bromo-5-fluoroquinoline CAS No. 127827-51-4

6-Bromo-5-fluoroquinoline

Cat. No. B1149452
CAS RN: 127827-51-4
M. Wt: 262.5060432
InChI Key:
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Description

Synthesis Analysis

The synthesis of 6-Bromo-5-fluoroquinoline and related compounds often involves heterocyclization reactions and various cross-coupling methodologies. For instance, new fluorophores based on 6-(het)arylquinoline frameworks have been synthesized through a sequence involving heterocyclization and a Suzuki cross-coupling reaction, indicating the compound's utility in creating "push-pull" fluorophores with notable optical properties (Kopchuk et al., 2019). Another approach to synthesizing 6-bromoquinoline derivatives involves nitration and subsequent condensation reactions, showcasing the compound's adaptability in synthesis processes (Hu, Zhang, & Thummel, 2003).

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its reactivity and the properties of the derived compounds. The presence of bromo and fluoro substituents on the quinoline nucleus influences its electronic properties and reactivity, facilitating the formation of novel compounds through various chemical reactions.

Chemical Reactions and Properties

This compound participates in numerous chemical reactions, serving as a precursor for the synthesis of a wide range of compounds. For example, it undergoes functionalization sequences that allow for the introduction of diverse functional groups, enhancing its utility in organic synthesis (Ondi, Volle, & Schlosser, 2005). Additionally, its structure is amenable to modifications that lead to compounds with significant anticancer properties and potential as EGFR inhibitors (Zare et al., 2023).

Scientific Research Applications

Anticancer Agent Research

6-Bromo-5-fluoroquinoline derivatives have garnered attention for their potential use as anticancer agents. Studies have explored a range of quinoline derivatives, including those substituted with bromo and fluoro groups, for their biological activity against cancer cell lines. For instance, derivatives like 6-Bromo-5-nitroquinoline have shown significant antiproliferative activity, indicating their potential in cancer treatment (Kul Köprülü et al., 2018).

Antibacterial Activity

The synthesis and evaluation of various quinoline derivatives, including those with bromo and fluoro substitutions, have demonstrated notable antibacterial properties. These compounds have been found to exhibit strong activity against a range of pathogenic bacterial strains, making them of interest in the development of new antibacterial drugs (Hayashi et al., 2002).

Chemical Synthesis and Optimization

This compound derivatives have been central in various chemical synthesis processes. For example, they have been used as key intermediates in drug discovery processes, with research focusing on optimizing their synthesis for more efficient production (Nishimura & Saitoh, 2016). Additionally, methods have been developed for the scalable synthesis of halogenated quinoline building blocks, which are valuable in antimicrobial drug discovery (Flagstad et al., 2014).

Radiopharmaceutical Applications

This compound derivatives have been investigated in the field of radiopharmaceuticals. They have been used in the synthesis of compounds for imaging applications, such as in positron emission tomography (PET) to target specific receptors in cancer cells (Rowland et al., 2006).

Fluorescent Probes and Optical Properties

These derivatives have been utilized in the synthesis of new "push-pull" fluorophores. These compounds show potential in applications requiring fluorescent probes, including in the field of bio-imaging (Kopchuk et al., 2019).

Mechanism of Action

6-Bromo-5-fluoroquinoline: primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and repair. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks created by these enzymes, ultimately inhibiting bacterial DNA synthesis .

Mode of Action:

The compound forms ternary complexes with DNA gyrase or topoisomerase IV and DNA. These complexes block the progression of the replication fork, preventing DNA unwinding and replication. As a result, bacterial growth is inhibited .

Safety and Hazards

6-Bromo-5-fluoroquinoline is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

6-bromo-5-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNILQRRTOQGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2F)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127827-51-4
Record name 6-Bromo-5-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127827-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-5-fluoroquinoline
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Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3-fluoro-phenylamine (100 g, 526 mmol), ferrous sulfate (30 g), glycerol (200 g), nitrobenzene (40 g) and concentrated sulfuric acid (100 mL) were heated gently. After the first vigorous reaction, the mixture was heated to reflux for 5 hours. Nitrobenzene was evaporated in vacuo. The aqueous solution was acidified with glacial acetic acid and dark brown precipitate separated, which was purified by flash chromatography (silica gel, petroleum/ethyl acetate=12/1) to return a mixture of 6-bromo-5-fluoro-quinoline and 6-bromo-7-fluoro-quinoline as a white solid (80 g, 68%). This mixture was heated to reflux in petroleum ether. The solution was cooled to r.t., filtered and dried to return 6-bromo-7-fluoro-quinoline as a white solid. To the solution was added HCl/MeOH, and a white solid precipitated from the solution. The solid was filtered and basified. The resulting precipitate was collected by filtration and dried to obtain 6-bromo-5-fluoro-quinoline as white solid. 1H-NMR (DMSO-d6, 300 MHz): 9.0 (d, 1H), 8.5 (d, 1H), 8.0 (m, 1H), 7.8 (d, 1H), 7.7 (m, 1H); MS: m/z 228 [M+H+]+.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

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